molecular formula C19H19N3O5S B6104715 4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide

4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide

Cat. No. B6104715
M. Wt: 401.4 g/mol
InChI Key: CAXBGKOYTRQBQP-BUHFOSPRSA-N
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Description

4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide, also known as Sulfanilamide, is a synthetic organic compound that belongs to the class of sulfonamide drugs. It was first synthesized in 1908 by the German chemist Paul Gelmo, and later discovered to have antibacterial properties by the American biochemist Gerhard Domagk in 1932. Since then, sulfanilamide has been widely used in the field of medicine and biochemistry due to its unique properties and wide range of applications.

Mechanism of Action

4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamidee works by inhibiting the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of nucleic acids and other important cellular components. By inhibiting this enzyme, sulfanilamide prevents the growth and replication of bacteria, leading to their eventual death.
Biochemical and Physiological Effects
4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamidee has been shown to have a wide range of biochemical and physiological effects, including the inhibition of bacterial growth and the reduction of inflammation. It has also been shown to have antipyretic and analgesic effects, making it useful in the treatment of fever and pain.

Advantages and Limitations for Lab Experiments

4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamidee has several advantages for use in lab experiments, including its low cost, availability, and stability. However, it also has some limitations, such as its potential toxicity and the development of bacterial resistance to the drug.

Future Directions

There are several future directions for the study of sulfanilamide, including the development of more potent and selective inhibitors of dihydropteroate synthase. Additionally, further research is needed to understand the mechanisms of bacterial resistance to sulfanilamide and to develop strategies for overcoming this resistance. Finally, sulfanilamide may have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders, which require further investigation.

Synthesis Methods

The synthesis of sulfanilamide involves the reaction between aniline and sulfanilic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with acetone to produce the final product. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced by sodium borohydride to yield the final product.

Scientific Research Applications

4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamidee has been extensively studied for its antibacterial properties and has been used as an effective treatment for various bacterial infections. It has also been used in the treatment of malaria, rheumatic fever, and other diseases. In addition, sulfanilamide has been used as a tool in biochemical and physiological research, particularly in the study of enzyme activity and inhibition.

properties

IUPAC Name

4-nitro-N-[2-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19-8-4-1-5-14(19)13-20-17-6-2-3-7-18(17)21-28(26,27)16-11-9-15(10-12-16)22(24)25/h2-3,6-7,9-13,20-21H,1,4-5,8H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXBGKOYTRQBQP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C/NC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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